(5S,6S)-5-Acetoxy-5,6-dihydro-4,6-dimethoxy-6-[(E)-2-phenylethenyl]-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S,6S)-5-Acetoxy-5,6-dihydro-4,6-dimethoxy-6-[(E)-2-phenylethenyl]-2H-pyran-2-one is a complex organic compound with a unique structure that includes acetoxy, dimethoxy, and phenylethenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6S)-5-Acetoxy-5,6-dihydro-4,6-dimethoxy-6-[(E)-2-phenylethenyl]-2H-pyran-2-one typically involves multiple steps, including the formation of the pyranone ring and the introduction of the acetoxy and phenylethenyl groups. Common reagents used in these reactions include acetyl chloride, methanol, and phenylacetylene. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5S,6S)-5-Acetoxy-5,6-dihydro-4,6-dimethoxy-6-[(E)-2-phenylethenyl]-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The acetoxy and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (5S,6S)-5-Acetoxy-5,6-dihydro-4,6-dimethoxy-6-[(E)-2-phenylethenyl]-2H-pyran-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the metabolic pathways of related compounds. Its structural features make it a valuable tool for understanding the biochemical processes in living organisms.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed to develop new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of (5S,6S)-5-Acetoxy-5,6-dihydro-4,6-dimethoxy-6-[(E)-2-phenylethenyl]-2H-pyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4R,5S,6S)-3,4,5,6-Tetrahydroxyoxane-2-carboxylic acid
- (4R,5S,6S,E)-5-ethyl-6-hydroxy-4-methylhept-2-enoic acid
- (R,E)-5-ethyl-7-hydroxy-4-methylhept-5-enoic acid
Uniqueness
Compared to similar compounds, (5S,6S)-5-Acetoxy-5,6-dihydro-4,6-dimethoxy-6-[(E)-2-phenylethenyl]-2H-pyran-2-one stands out due to its unique combination of functional groups and stereochemistry. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
60037-33-4 |
---|---|
Molecular Formula |
C17H18O6 |
Molecular Weight |
318.32 g/mol |
IUPAC Name |
[(2S,3S)-2,4-dimethoxy-6-oxo-2-[(E)-2-phenylethenyl]-3H-pyran-3-yl] acetate |
InChI |
InChI=1S/C17H18O6/c1-12(18)22-16-14(20-2)11-15(19)23-17(16,21-3)10-9-13-7-5-4-6-8-13/h4-11,16H,1-3H3/b10-9+/t16-,17-/m0/s1 |
InChI Key |
REYHFHICSRTQSJ-RJCHQFKYSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C(=CC(=O)O[C@]1(/C=C/C2=CC=CC=C2)OC)OC |
Canonical SMILES |
CC(=O)OC1C(=CC(=O)OC1(C=CC2=CC=CC=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.